Bistris hydrochloride

Description

The exact mass of the compound 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

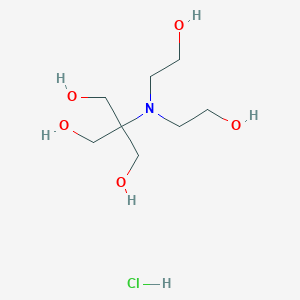

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5.ClH/c10-3-1-9(2-4-11)8(5-12,6-13)7-14;/h10-14H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYRVLHAMHQVTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(CO)(CO)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585090 |

Source

|

| Record name | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124763-51-5 |

Source

|

| Record name | Bistris hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124763515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISTRIS HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZZ5RR1RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bistris Hydrochloride: A Comprehensive Technical Guide to its pKa and Buffering Range for Researchers and Drug Development Professionals

In the landscape of biological buffers, the selection of an appropriate buffering agent is paramount to maintaining the stringent pH control required for the validity and reproducibility of experimental outcomes. Among the array of available options, Bistris hydrochloride (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride) has emerged as a versatile and reliable choice for a multitude of applications in biochemistry, molecular biology, and pharmaceutical development.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, with a specific focus on its pKa and effective buffering range, to empower researchers, scientists, and drug development professionals in its optimal utilization.

Unveiling this compound: Chemical Identity and Key Attributes

Bistris, structurally related to the well-known Tris buffer, is a zwitterionic biological buffer.[2] Its chemical structure, featuring a tertiary amine and multiple hydroxyl groups, underpins its buffering capacity and high solubility in aqueous solutions.[2][3]

| Property | Value | Source |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride | [4] |

| CAS Number | 124763-51-5 | [5] |

| Molecular Formula | C₈H₁₉NO₅ · HCl | [5] |

| Molecular Weight | 245.70 g/mol | [1][5] |

| Appearance | Crystalline powder | [5] |

| Solubility in Water | 0.5 g/mL | [5] |

Bistris is considered a superior alternative to several other buffers in specific contexts. For instance, it is a non-toxic substitute for the highly toxic cacodylate buffer and does not exhibit the high UV absorption characteristic of maleic acid buffer.[2] Furthermore, unlike citrate buffer, which can chelate metal ions and interfere with certain protein studies, Bistris offers a more inert buffering environment in many systems.[2]

The Core of Buffering: pKa and Effective Range

The efficacy of a buffer is intrinsically linked to its pKa, the pH at which the protonated and deprotonated forms of the buffering agent are present in equal concentrations. The effective buffering range is generally considered to be pKa ± 1.

The pKa of Bistris is approximately 6.5 at 25°C. [4][5] This positions its effective buffering range between pH 5.8 and 7.2 .[5][6][7][8] This range makes Bistris an excellent choice for a wide variety of biological and biochemical experiments that require a stable pH environment in the slightly acidic to neutral range.

The Influence of Temperature on pKa

A critical consideration for researchers is the temperature dependence of a buffer's pKa. For amine-based buffers like Bistris, the pKa tends to decrease as the temperature increases.[9][10] The temperature coefficient for Bistris is approximately -0.03 pH units per degree Celsius increase.[11] This means that a Bistris buffer prepared to a specific pH at room temperature will exhibit a lower pH at higher temperatures. It is therefore crucial to adjust the pH of a Bistris buffer at the intended experimental temperature to ensure accuracy.

Mechanism of Buffering Action

The buffering capacity of this compound stems from the protonation and deprotonation of its tertiary amine group. In solution, an equilibrium exists between the protonated (acidic) form and the deprotonated (basic) form.

Caption: Equilibrium of Bistris buffer, showing the interconversion between the protonated and deprotonated forms.

When an acid (H⁺) is introduced, the deprotonated Bistris molecule accepts a proton, shifting the equilibrium to the left and resisting a significant drop in pH. Conversely, when a base (OH⁻) is added, the protonated Bistris donates a proton to neutralize the base, shifting the equilibrium to the right and preventing a sharp increase in pH.

Practical Application: A Step-by-Step Protocol for Bistris Buffer Preparation

The following protocol provides a standardized method for preparing a 1 M stock solution of Bistris buffer.

Materials:

-

Bistris powder (Molecular Weight: 209.24 g/mol for the free base)

-

Deionized water (dH₂O)

-

Concentrated hydrochloric acid (HCl)

-

Analytical balance

-

Volumetric flask (1 L)

-

Stirrer and stir bar

-

pH meter

-

Filter sterilization unit or autoclave

Protocol:

-

Weighing: Accurately weigh 209.24 g of Bistris powder.[6][12]

-

Dissolving: In a beaker, dissolve the weighed Bistris powder in approximately 750-800 mL of deionized water.[12][13] Use a magnetic stirrer to facilitate complete dissolution.

-

pH Adjustment: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to the desired value within the buffering range (e.g., pH 6.5).[6][12][13] The initial pH of the Bistris solution will be around 9.9, so a significant amount of acid will be required.[13]

-

Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask. Carefully add dH₂O to bring the final volume to the 1 L mark.[12][13]

-

Sterilization: Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[6][12]

-

Storage: Store the sterilized Bistris buffer at 4°C to prolong its shelf life and prevent microbial growth.[6][12]

Applications in Research and Drug Development

The favorable pKa and buffering range of this compound make it a valuable tool in a variety of scientific applications:

-

Gel Electrophoresis: Bistris is widely used in polyacrylamide gel electrophoresis (PAGE), particularly for the separation of proteins and nucleic acids.[1][2][6] Bistris-based gel systems can offer sharper bands and better resolution, especially for low molecular weight proteins.[14]

-

Anion Exchange Chromatography: Its buffering capacity in the slightly acidic to neutral pH range makes it suitable for the separation and purification of negatively charged biomolecules.[2][6]

-

Cell Culture and Bioprocessing: Bistris can be employed as a component of cell culture media to maintain a stable pH environment for optimal cell growth and viability.[1][3]

-

Enzyme Assays: Many enzymatic reactions have optimal activity within the buffering range of Bistris, making it a suitable buffer for studying enzyme kinetics and inhibition.

-

Drug Formulation: In the development of pharmaceutical formulations, maintaining a stable pH is critical for drug solubility, stability, and efficacy. The buffering capacity of Bistris can be leveraged in pre-formulation and formulation studies.[3]

Conclusion

This compound is a high-purity, versatile, and reliable biological buffer with a pKa of approximately 6.5 and an effective buffering range of pH 5.8 to 7.2.[3][5][6][7][8] Its favorable physicochemical properties, including high solubility and minimal interaction with many biological systems, make it an excellent choice for a wide array of applications in research and drug development. By understanding its core characteristics, particularly the temperature dependence of its pKa, and by following standardized preparation protocols, scientists can confidently employ this compound to ensure the accuracy and reproducibility of their experimental results.

References

-

Benchling. Bis-Tris Buffer Preparation. (2015-06-12). [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. How to prepare Bis-Tris buffer. [Link]

-

C-Technologies, Inc. Biological buffers pKa calculation. [Link]

-

Hopax Fine Chemicals. The uses of Bis-Tris Buffer - A starting guide. (2019-02-20). [Link]

-

Advancion. BIS-TRIS. [Link]

-

Amerigo Scientific. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. [Link]

-

BuyersGuideChem. BisTris chloride. [Link]

-

Biochemazone. Tris-HCl buffer (1mol/L, pH 8.5, RNase free) (BZ215). [Link]

-

ResearchGate. Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength. (February 2019). [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. Does the pH value of Tris hcl buffer change at 30 ℃ environment. [Link]

-

Bitesize Bio. Bis-Tris Gels: Their Key Advantages and How to Prepare Them. (2024-10-29). [Link]

-

National Center for Biotechnology Information. Bistris. [Link]

-

Hopax Fine Chemicals. BIS-TRIS HCl (hydrochloride). [Link]

-

National Center for Biotechnology Information. Universal buffers for use in biochemistry and biophysical experiments. [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. The role of Bis tris buffer in electrophoresis buffer system. [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. Tris hcl buffer pka value: key to maintaining experimental stability. [Link]

- Google Patents.

-

Medicago AB. Tris Buffer (Tris-HCl) pH 7.4, pH 8.0 and pH 8.3. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. The uses of Bis-Tris Buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 3. BIS-TRIS [advancionsciences.com]

- 4. Bistris | C8H19NO5 | CID 81462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BIS-TRIS =99.0 titration 124763-51-5 [sigmaaldrich.com]

- 6. How to prepare Bis-Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. BIS-TRIS HCl (hydrochloride)|CAS NO: 124763-51-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 8. The role of Bis tris buffer in electrophoresis buffer system - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Does the pH value of Tris hcl buffer change at 30 ℃ environment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. Biological buffers pKa calculation [reachdevices.com]

- 12. goldbio.com [goldbio.com]

- 13. Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. bitesizebio.com [bitesizebio.com]

Bistris hydrochloride chemical properties and structure

Ein technischer Leitfaden zu den chemischen Eigenschaften und der Struktur von Bistris-Hydrochlorid

Verfasst von einem Senior Application Scientist

Einführung

Bistris-Hydrochlorid, auch bekannt als Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methan-Hydrochlorid, ist eine entscheidende Puffersubstanz in den modernen Biowissenschaften. Seine einzigartigen Eigenschaften, insbesondere sein pKa-Wert nahe dem physiologischen pH-Wert, machen es zu einer bevorzugten Wahl für eine Vielzahl von Anwendungen, von der Proteinelektrophorese bis hin zur Zellkultur.[1][2][3] Dieser Leitfaden bietet eine detaillierte technische Untersuchung der chemischen Struktur, der physikochemischen Eigenschaften, der Synthese und der analytischen Kontrollmethoden von Bistris-Hydrochlorid. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die ein tiefgreifendes Verständnis dieser vielseitigen Verbindung für die Optimierung ihrer experimentellen und Herstellungsprozesse benötigen.

Chemische Identität und Struktur

Das Verständnis der molekularen Architektur von Bistris-Hydrochlorid ist der Schlüssel zur Nutzung seiner Pufferkapazität und seiner chemischen Verträglichkeit.

Nomenklatur und Identifikatoren

Die eindeutige Identifizierung von Bistris-Hydrochlorid wird durch verschiedene standardisierte Nomenklaturen und Registrierungsnummern sichergestellt.

| Bezeichner | Wert | Quelle |

| IUPAC-Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propan-1,3-diol;hydrochloride | [1] |

| Synonyme | BIS-TRIS hydrochloride, 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol | [3][4] |

| CAS-Nummer | 124763-51-5 | [3][4] |

| Summenformel | C₈H₁₉NO₅ · HCl | [3][4] |

| InChI-Schlüssel | VEYRVLHAMHQVTC-UHFFFAOYSA-N | [4] |

| SMILES | Cl.OCCN(CCO)C(CO)(CO)CO | [4] |

Molekülstruktur

Die Struktur von Bistris besteht aus einem zentralen tertiären Amin, das mit zwei 2-Hydroxyethyl-Gruppen und einem Tris(hydroxymethyl)methan-Rückgrat substituiert ist. Diese Fülle an Hydroxylgruppen verleiht dem Molekül eine ausgezeichnete Wasserlöslichkeit, während das tertiäre Amin als Protonenakzeptor fungiert, was für seine Pufferwirkung entscheidend ist.

Abbildung 2: Puffermechanismus von Bistris-Hydrochlorid.

Synthese und Aufreinigung

Die kommerzielle Synthese von Bistris-Hydrochlorid erfolgt in der Regel in einem zweistufigen Prozess. Zuerst wird die freie Base, Bistris, synthetisiert, gefolgt von der Umsetzung mit Salzsäure.

Einem in einem Patent beschriebenen Verfahren zufolge kann die Bistris-Base durch die Reaktion von Tris(hydroxymethyl)aminomethan (Tris) mit Ethylenoxid synthetisiert werden. Die Reaktion wird unter basischen Bedingungen durchgeführt, um die Alkylierung des primären Amins von Tris zu fördern.

-

Synthese der freien Base (Bistris): Tris wird in einem geeigneten Lösungsmittel gelöst und mit Ethylenoxid bei kontrollierter Temperatur und pH-Wert (typischerweise 9,5-10,0) zur Reaktion gebracht. 2. Bildung des Hydrochloridsalzes: Nach der Aufreinigung der Bistris-Base, oft durch Umkristallisation, wird diese in einem Lösungsmittel wie Ethanol gelöst und mit einer stöchiometrischen Menge Salzsäure (HCl) versetzt.

-

Isolierung: Das resultierende Bistris-Hydrochlorid-Salz fällt aus der Lösung aus und wird durch Filtration isoliert, gewaschen und getrocknet, um ein hochreines kristallines Produkt zu erhalten. [5] Die Qualitätskontrolle während dieses Prozesses ist von entscheidender Bedeutung, um sicherzustellen, dass das Endprodukt frei von Restlösungsmitteln, nicht umgesetzten Ausgangsstoffen und biologischen Verunreinigungen ist.

Analytische Protokolle und Qualitätskontrolle

Um die Eignung von Bistris-Hydrochlorid für anspruchsvolle Anwendungen wie die biopharmazeutische Herstellung zu gewährleisten, müssen strenge Qualitätskontrolltests durchgeführt werden. Die folgenden Protokolle basieren auf etablierten Industriestandard-Testmethoden. [6]

Abbildung 3: Allgemeiner Arbeitsablauf der Qualitätskontrolle für Bistris-Hydrochlorid.

Protokoll: Gehaltsbestimmung durch potentiometrische Titration

Dieses Protokoll validiert die Reinheit des Materials, indem die Menge an titrierbarer Base quantifiziert wird.

-

Standardisierung: Standardisieren Sie eine 0,1 N Natriumhydroxid (NaOH)-Lösung gegen einen primären Standard (z. B. Kaliumhydrogenphthalat).

-

Probenvorbereitung: Wiegen Sie ca. 0,75 g Bistris-Hydrochlorid-Probe genau in ein sauberes Glasbecherglas ein. [6]3. Auflösung: Geben Sie 50 mL gereinigtes Wasser hinzu und rühren Sie, bis sich die Probe vollständig aufgelöst hat. [6]4. Titration: Titrieren Sie die Probenlösung mit der standardisierten 0,1 N NaOH-Lösung bis zu einem potentiometrischen Endpunkt unter Verwendung eines kalibrierten pH-Meters und eines automatischen Titrators. [6]5. Berechnung: Berechnen Sie den Gehalt. Jeder Milliliter 0,1 N NaOH entspricht 24,57 mg Bistris-Hydrochlorid. [6]Das Ergebnis sollte ≥ 99,0 % betragen. [2][6] Begründung: Die potentiometrische Titration ist eine hochpräzise Methode zur Bestimmung des Äquivalenzpunktes einer Säure-Base-Reaktion. Sie ist der Verwendung von Farbindikatoren überlegen, da sie objektive und reproduzierbare Ergebnisse liefert, die für die cGMP-Freigabe unerlässlich sind.

Protokoll: Löslichkeitstest (0,1 M Lösung)

Dieses Protokoll stellt sicher, dass das Material frei von unlöslichen Verunreinigungen ist und sich wie erwartet zu einer klaren Lösung löst.

-

Probenvorbereitung: Wiegen Sie 2,46 g der Probe ab und geben Sie sie in einen 100-mL-Messzylinder. [6]2. Auflösung: Füllen Sie mit gereinigtem Wasser auf 100 mL auf (Q.S.). Verschließen Sie den Zylinder und mischen Sie, bis sich die Probe vollständig aufgelöst hat. [6]3. Beobachtung: Überführen Sie die Lösung in ein sauberes Becherglas und beobachten Sie sie unter ausreichendem Licht auf unlösliche Partikel oder Trübungen. [6]4. Akzeptanzkriterium: Die Lösung sollte klar und farblos sein. [6] Begründung: Die Klarheit einer Pufferlösung ist für viele Anwendungen, insbesondere in der Spektrophotometrie und bei chromatographischen Verfahren, von entscheidender Bedeutung, da unlösliche Partikel das Licht streuen und die Ergebnisse stören können.

Protokoll: UV/Vis-Absorption (0,1 M Lösung)

Dieses Protokoll quantifiziert das Vorhandensein von UV-absorbierenden Verunreinigungen, die bei spektrophotometrischen Assays stören könnten.

-

Probenvorbereitung: Bereiten Sie eine 0,1 M Lösung vor, indem Sie 0,61 g der Probe in einem Messzylinder abwiegen und mit gereinigtem Wasser auf 25 mL auffüllen. [6]2. Messung: Messen Sie die Extinktion der Lösung bei 260 nm und 290 nm mit einem kalibrierten UV/Vis-Spektrophotometer, wobei gereinigtes Wasser als Blindprobe dient. [6]3. Akzeptanzkriterien: Die Extinktion sollte bei 260 nm ≤ 0,05 a.u. und bei 290 nm ≤ 0,03 a.u. betragen. [6] Begründung: Aromatische und andere konjugierte Verunreinigungen absorbieren typischerweise im UV-Bereich. Die Wellenlängen 260 nm und 280/290 nm sind besonders relevant, da sie für die Quantifizierung von Nukleinsäuren bzw. Proteinen verwendet werden. Eine geringe Absorption bei diesen Wellenlängen ist ein entscheidendes Qualitätsmerkmal für Puffer, die in der Molekularbiologie verwendet werden. [2][7]

Charakteristische Spektraldaten

Die spektroskopische Charakterisierung ist für die strukturelle Bestätigung und Identifizierung von Bistris von grundlegender Bedeutung. Die Daten werden typischerweise für die freie Base (Bistris, CAS: 6976-37-0) berichtet, sind aber direkt auf das Hydrochloridsalz anwendbar.

| Technik | Beobachtete Merkmale (für freie Base) | Quelle |

| ¹H-NMR | Komplexe Multipletts, die den Protonen der -CH₂-Gruppen entsprechen. Breite Signale für die -OH-Protonen. | [1][8] |

| ¹³C-NMR | Signale im aliphatischen Bereich, die den verschiedenen Kohlenstoffumgebungen der Tris- und Hydroxyethyl-Einheiten entsprechen. | [1] |

| FTIR (KBr) | Breite Bande im Bereich von 3300-3400 cm⁻¹ (O-H- und N-H-Streckschwingungen), starke Banden im Bereich von 1000-1100 cm⁻¹ (C-O-Streckschwingungen). | [1][5] |

| Massenspektrometrie (MS) | Der [M+H]⁺-Peak für die freie Base wird bei m/z 210.1336 beobachtet. Charakteristische Fragment-Ionen sind vorhanden. | [1] |

Anmerkung zum Hydrochlorid-Salz: Im ¹H-NMR-Spektrum von Bistris-Hydrochlorid wird erwartet, dass die Protonen, die dem Stickstoffatom benachbart sind (α-Protonen), aufgrund der Protonierung des Amins zu einem tieferen Feld (höherer ppm-Wert) verschoben sind. Im IR-Spektrum kann die N-H-Streckschwingung des protonierten Amins als breite Bande im Bereich von 2400-2800 cm⁻¹ erscheinen.

Anwendungen in Forschung und Industrie

Die einzigartige Kombination aus pKa-Wert, hoher Löslichkeit und geringer UV-Absorption macht Bistris-Hydrochlorid in verschiedenen Bereichen unverzichtbar.

-

Elektrophorese: Es wird häufig in Bis-Tris-Puffersystemen für die Polyacrylamid-Gelelektrophorese (PAGE) verwendet, insbesondere für die Trennung von Proteinen unter denaturierenden Bedingungen. Diese Systeme arbeiten bei einem leicht sauren pH-Wert, was die Stabilität von Proteinen erhöht und die Auflösung verbessert. [2][7]* Biopharmazeutische Herstellung: Als Puffer in Downstream-Prozessen wie der Chromatographie hilft es, die Stabilität und Aktivität von rekombinanten Proteinen und monoklonalen Antikörpern während der Reinigung aufrechtzuerhalten. [5][9]* Zellkultur: Es kann als pH-Stabilisierungsmittel in Zellkulturmedien verwendet werden, insbesondere in Systemen, die empfindlich auf die Pufferwirkung von Bicarbonat reagieren. [4][10]* Diagnostische Assays: Seine Pufferkapazität und Kompatibilität mit Enzymen machen es zu einem idealen Bestandteil von Reagenzien für ELISA und andere diagnostische Tests. [11]

Handhabung, Lagerung und Sicherheit

Bistris-Hydrochlorid gilt als reizend für die Augen. [4]Bei der Handhabung des Pulvers sollten geeignete persönliche Schutzausrüstungen (PSA), einschließlich Schutzbrille und Handschuhe, getragen werden. [9]Es sollte bei Raumtemperatur an einem trockenen, gut belüfteten Ort gelagert werden. [11][7]Es ist ein stabiles, nicht hygroskopisches Material, sollte aber vor Feuchtigkeit geschützt werden, um ein Verklumpen zu verhindern.

Fazit

Bistris-Hydrochlorid ist mehr als nur ein Puffer; es ist eine leistungsstarke Komponente, die die Reproduzierbarkeit und Zuverlässigkeit in der biowissenschaftlichen Forschung und Produktion untermauert. Sein gut charakterisiertes chemisches Profil, von der Molekülstruktur bis hin zu den physikochemischen Eigenschaften, ermöglicht es Wissenschaftlern, experimentelle Bedingungen präzise zu kontrollieren. Durch die Einhaltung strenger analytischer Protokolle können Forscher und Hersteller die höchste Qualität dieses kritischen Reagenzes sicherstellen und so den Weg für robuste und zuverlässige wissenschaftliche Ergebnisse ebnen.

Referenzen

-

PubChem. (n.d.). Bistris. National Center for Biotechnology Information. Abgerufen von [Link]

-

ChemBK. (2022, October 16). bis-tris hydrochloride. Abgerufen von [Link]

-

BioSpectra, Inc. (2024, July 22). BIS-TRIS HYDROCHLORIDE TESTING METHODS. Abgerufen von [Link]

-

BioSpectra, Inc. (n.d.). BIS-TRIS HCl, LBLE, GMP Excipient Grade*. Abgerufen von [Link]

-

BioSpectra, Inc. (2025, January 24). BIS-TRIS TESTING METHODS. Abgerufen von [Link]

-

BioSpectra, Inc. (2024, February 1). BIS-TRIS TESTING METHODS. Abgerufen von [Link]

-

Hopax Fine Chemicals. (n.d.). BIS-TRIS HCl (hydrochloride)|CAS NO: 124763-51-5. Abgerufen von [Link]

-

Google Patents. (n.d.). CN103467312A - Bis-Tris synthesis method. Abgerufen von

Sources

- 1. Bistris | C8H19NO5 | CID 81462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BIS-TRIS HYDROCHLORIDE | 124763-51-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. BIS-Tris(6976-37-0) IR2 [m.chemicalbook.com]

- 6. BIS_TRIS_HCL_GMP_Excipient_USP [biospectra-new.useast01.umbraco.io]

- 7. chemimpex.com [chemimpex.com]

- 8. BIS-Tris(6976-37-0) 1H NMR [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ビス-トリス 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 11. BIS-TRIS HCl (hydrochloride)|CAS NO: 124763-51-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

An In-Depth Technical Guide to the Laboratory Applications of Bistris Hydrochloride

Introduction: Beyond the Buffer

In the landscape of modern biological research, the silent, consistent performers are often the most critical. While proteins, genes, and intricate pathways take the spotlight, the chemical environment enabling their study is the bedrock of discovery. Bistris hydrochloride, chemically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride, is one such foundational tool.[1][2] It is more than a mere buffering agent; it is a versatile enabler of reproducible and high-fidelity results across a spectrum of laboratory applications, from electrophoresis to protein crystallization.[3][4]

This guide moves beyond a simple recitation of protocols. It delves into the causality behind the selection of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to leverage its unique properties for robust experimental design. We will explore its core function as a buffer, its critical role in high-resolution electrophoresis, its utility in stabilizing proteins for purification and crystallization, and its application in cell culture, all while emphasizing the chemical principles that govern its performance.

Section 1: The Foundation - this compound as a Biological Buffer

The primary function of this compound in the laboratory is to act as a biological buffer, a substance that resists changes in pH.[5][6][7] This capability is crucial for countless experiments where the structure and function of biomolecules are highly dependent on a stable hydrogen ion concentration.

The Chemistry of Buffering: pKa and the Zone of Efficacy

A buffer's effectiveness is defined by its pKa, the pH at which the acidic and basic forms of the buffer molecule are present in equal concentrations. The useful buffering range for any compound is typically considered to be pKa ± 1. Bistris has a pKa of approximately 6.5.[8] This positions its optimal buffering range between pH 5.8 and 7.2, a slightly acidic to neutral zone that is highly relevant for many biological systems.[8]

Why Choose Bistris? The Causality Behind its Efficacy

The selection of a buffer is a critical decision in experimental design. This compound offers distinct advantages over other common buffers in specific contexts:

-

Optimal pH Range: Its effective range of pH 5.8-7.2 makes it a superior choice to Tris (pKa ~8.1) for experiments requiring stable conditions below pH 7.5, such as studies of certain enzymes or protein-ligand interactions that are optimal in a slightly acidic environment.[9]

-

Low UV Absorbance: A significant practical advantage of Bistris is its low absorbance in the ultraviolet spectrum (260-290 nm).[3] This property is invaluable for experiments that rely on spectrophotometry for quantification, such as measuring protein or nucleic acid concentration, as it minimizes background interference and leads to more accurate readings.[3]

-

Reduced Toxicity: Compared to some other buffering agents, Bistris is recognized for its low toxicity, making it a safer choice in the laboratory and a suitable component for applications like cell culture.[3]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride | [1] |

| CAS Number | 124763-51-5 | [1][8] |

| Molecular Formula | C₈H₁₉NO₅ · HCl | [8] |

| Molecular Weight | 245.70 g/mol | [8] |

| Appearance | White crystalline powder | [3] |

| pKa (25°C) | ~6.5 | [2][8] |

| Useful pH Range | 5.8 - 7.2 | [8] |

| Solubility in Water | >0.5 g/mL | [8] |

Experimental Protocol: Preparation of a 1 M Bistris Stock Solution (pH 6.5)

This protocol describes the preparation of a high-concentration stock solution that can be diluted for various working buffers.

-

Weigh Reagent: Weigh 209.24 g of Bistris (base form, MW: 209.24 g/mol ) and place it in a suitable beaker.[10]

-

Add Solvent: Add approximately 800 mL of deionized water (dH₂O) and a magnetic stir bar.[10]

-

Dissolve: Place the beaker on a magnetic stir plate and stir until the powder is completely dissolved. The initial pH will be alkaline, around 9.9.[10]

-

Adjust pH: Slowly add concentrated hydrochloric acid (HCl) to the solution while continuously monitoring the pH with a calibrated pH meter. Titrate until the pH reaches 6.5.

-

Final Volume: Transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.[10]

-

Sterilization & Storage: For applications requiring sterility, filter the solution through a 0.22 µm filter or autoclave.[10] Store at room temperature for short-term use or at 4°C for several weeks.[11]

Visualization: Bistris Buffering Range

Caption: Relationship between pH, pKa, and the effective buffering range of Bistris.

Section 2: Application in High-Resolution Electrophoresis

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for separating proteins and nucleic acids. The choice of buffer system is paramount for achieving high resolution and reproducibility.[3]

The Principle: pH and Molecular Migration

During electrophoresis, an electric field drives charged molecules through a porous gel matrix. The net charge of a protein is dependent on the pH of the surrounding buffer. Maintaining a constant and appropriate pH ensures that proteins migrate consistently according to their size and intrinsic charge, preventing band distortion and improving separation.[3]

Bistris-Tris PAGE Systems: A Superior Alternative

While the Laemmli (Tris-Glycine) system is traditional, Bis-Tris-based gel systems offer compelling advantages, particularly for the separation of small to medium-sized proteins (10-200 kDa):

-

Chemical Stability: The amine in Bis-Tris is less reactive than the glycine in Laemmli systems. This results in buffer and gel formulations with a significantly longer shelf life, reducing the frequency of fresh buffer preparation.

-

Sharper Resolution: The near-neutral pH of Bis-Tris gels (pH ~6.5) minimizes protein modification and degradation during the run, which can occur in the more alkaline environment of a Tris-Glycine gel. This leads to sharper, more accurate bands.

-

Versatility: Bis-Tris gels can be paired with different running buffers (e.g., MES or MOPS) to optimize the separation of different protein size ranges on the same gel percentage.

Experimental Protocol: Casting and Running a 12% Bis-Tris PAGE Gel

-

Prepare Separating Gel Solution (10 mL):

-

3.3 mL dH₂O

-

4.0 mL 30% Acrylamide/Bis-acrylamide solution

-

2.5 mL 4X Bis-Tris Separating Buffer (pH 6.8)

-

100 µL 10% (w/v) Ammonium Persulfate (APS)

-

10 µL TEMED

-

-

Cast Separating Gel: Immediately pour the solution into a sealed gel cassette, leaving space for the stacking gel. Overlay with water or isopropanol and allow to polymerize for 30-60 minutes.

-

Prepare Stacking Gel Solution (5 mL):

-

3.05 mL dH₂O

-

0.65 mL 30% Acrylamide/Bis-acrylamide solution

-

1.25 mL 4X Bis-Tris Stacking Buffer (pH 6.8)

-

50 µL 10% APS

-

5 µL TEMED

-

-

Cast Stacking Gel: Pour off the overlay and add the stacking gel solution. Insert the comb and allow to polymerize for 30 minutes.

-

Prepare Samples: Mix protein samples with 4X LDS sample buffer containing a reducing agent (e.g., DTT). Heat at 70°C for 10 minutes.

-

Assemble & Run: Place the gel in the electrophoresis tank and fill the inner and outer chambers with 1X MOPS or MES SDS Running Buffer. Load samples and run at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

Visualization: Bis-Tris PAGE Workflow

Caption: Standard workflow for preparing and running a Bis-Tris polyacrylamide gel.

Section 3: Role in Protein Purification and Crystallography

The ultimate goal of protein purification is to isolate a specific protein in its native, active state. For structural biologists, the subsequent challenge is to coax this purified protein into forming a highly ordered crystal. In both endeavors, meticulous pH control is non-negotiable, and this compound is a key tool.[3][6]

Maintaining Protein Integrity During Purification

Proteins are often stable only within a narrow pH range. Deviations can lead to denaturation, aggregation, and loss of function. Bistris is frequently used in buffers for various chromatography techniques, including anion-exchange and size-exclusion chromatography.[3][12] By maintaining the pH within its 5.8-7.2 range, Bistris ensures that the target protein maintains the proper surface charge and conformation for effective separation and recovery.

A Critical Component for Crystallization Screening

Protein crystallization is an empirical science where numerous conditions are screened to find the one that favors crystal formation.[13] pH is one of the most critical variables. The slightly acidic to neutral range covered by Bistris is essential for screening a wide variety of proteins.[14] For example, L-arabinose isomerase from Lactobacillus fermentum was successfully crystallized using a condition containing 0.1 M Bis-Tris at pH 6.5.[15] The buffer helps to fine-tune the protein's surface charge, promoting the specific, ordered intermolecular contacts necessary to form a crystal lattice.

Visualization: Role of Bistris in Structural Biology Workflow

Caption: Bistris maintains protein stability during purification and serves as a key variable in crystallization screening.

Section 4: Cell Culture and Bioprocessing Applications

The utility of Bistris extends to the growth of mammalian cells and large-scale biopharmaceutical production. Its favorable chemical properties ensure the stability and viability of these sensitive biological systems.

pH Homeostasis in Cell Culture Media

Maintaining a stable physiological pH (typically 7.2-7.4) is critical for cell viability and growth in culture. While most cell culture is performed in CO₂ incubators using a bicarbonate-based buffering system, Bistris can be used as a buffering agent in media for applications where a CO₂ incubator is not available or desired. High-purity grades of Bistris are tested to be free of contaminants like endotoxins, DNases, and proteases, ensuring they do not harm the cultured cells.

Advantages in Biopharmaceutical Manufacturing

In the highly controlled environment of biopharmaceutical manufacturing, buffer quality is paramount. Bistris is used in both upstream (cell growth) and downstream (purification) processes.[1] Its stability, well-defined pKa, and availability in high-purity, GMP-compliant grades make it a reliable component for producing therapeutic proteins, where consistency and safety are of the utmost importance.[1]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are essential for safety and maintaining reagent integrity.

Material Safety Data

This compound is classified as a hazardous substance, primarily as a serious eye irritant.[16][17] It may also cause skin and respiratory irritation.[16]

| GHS Pictogram | Hazard Code | Hazard Statement |

| H319 | Causes serious eye irritation | |

| H315 | Causes skin irritation | |

| H335 | May cause respiratory irritation |

Proper Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves when handling this compound powder or solutions.[17][18]

-

Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18]

-

Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.[16]

-

First Aid (Eyes): If eye contact occurs, immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[17][18]

Storage and Stability

-

Powder: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated place at room temperature.[3][19]

-

Stock Solutions: Aqueous stock solutions are stable for weeks to months when stored at 4°C.[11] For long-term storage (up to 2 years), sterile-filtered solutions can be stored at -20°C or -80°C.[20]

Conclusion

This compound is a powerful and versatile tool in the modern research laboratory. Its efficacy stems from a unique combination of properties: a pKa ideal for a multitude of biological experiments, low UV absorbance, and high stability. By understanding the chemical principles behind its function, from maintaining pH homeostasis to enabling high-resolution separations, researchers can move beyond simply following a protocol. They can make informed, rational decisions, troubleshoot effectively, and ultimately design more robust and reproducible experiments. Whether stabilizing a delicate protein for structural analysis or ensuring the viability of a cell line, this compound remains a fundamental component in the pursuit of scientific discovery.

References

-

Chem-Impex. (n.d.). Bis-tris hydrochloride. Retrieved from [Link]

-

bioWORLD. (n.d.). Bis-Tris Hydrochloride Buffer. Retrieved from [Link]

-

Hopax Fine Chemicals. (n.d.). BIS-TRIS HCl (hydrochloride). Retrieved from [Link]

-

HUI BAI YI. (n.d.). China Tris Hydrochloride Manufacturers Suppliers Factory. Retrieved from [Link]

-

BioSpectra, Inc. (n.d.). BIS-TRIS HCl. Retrieved from [Link]

-

McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1445–1467. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Bis-Tris Hydrochloride, Biological Buffer, 500g. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81462, Bistris. Retrieved from [Link]

-

BioSpectra, Inc. (2024, June 26). Bis-Tris Hydrochloride Safety Data Sheet. Retrieved from [Link]

-

Shapiro, A. B. (2023, February 13). How long is Tris-hydrochloride Buffer Solution pH 7.2 Stable at Room and -20 ℃? ResearchGate. Retrieved from [Link]

-

Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

-

Zhang, T., et al. (2013). Protein purification, crystallization and preliminary X-ray diffraction analysis of l-arabinose isomerase from Lactobacillus fermentum CGMCC2921. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 12), 1403–1406. Retrieved from [Link]

-

Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. Retrieved from [Link]

Sources

- 1. BIS_TRIS_HCL_GMP_Excipient_USP [biospectra-new.useast01.umbraco.io]

- 2. Bistris | C8H19NO5 | CID 81462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. BIS-TRIS HYDROCHLORIDE | 124763-51-5 [chemicalbook.com]

- 5. alkalisci.com [alkalisci.com]

- 6. BIS-TRIS HCl (hydrochloride)|CAS NO: 124763-51-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 7. calpaclab.com [calpaclab.com]

- 8. ビス-トリス 塩酸塩 ≥99.0% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 9. TRIS hydrochloride | 1185-53-1 [chemicalbook.com]

- 10. Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. You are being redirected... [bio-world.com]

- 13. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hamptonresearch.com [hamptonresearch.com]

- 15. Protein purification, crystallization and preliminary X-ray diffraction analysis of l-arabinose isomerase from Lactobacillus fermentum CGMCC2921 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. biospectra.us [biospectra.us]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Storage conditions for Tris hcl solid powder - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 20. medchemexpress.com [medchemexpress.com]

A Technical Guide to Bistris Hydrochloride: Mechanism of Action and Applications as a Biological Buffer

Introduction to Bistris Hydrochloride: A Versatile Zwitterionic Buffer

In the landscape of biological and biochemical research, the precise control of pH is not merely a procedural step but a fundamental prerequisite for experimental success. This compound, a zwitterionic organic compound, has emerged as a crucial buffering agent, valued for its ability to maintain stable pH conditions in the slightly acidic to neutral range.[1][2] Its full chemical name is 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride. Unlike traditional buffers that may interfere with biological processes, Bistris offers a combination of chemical stability, low toxicity, and minimal interference in sensitive assays, making it a reliable choice for a multitude of applications ranging from protein electrophoresis to anion exchange chromatography.[1][3][4] This guide provides an in-depth exploration of the core buffering mechanism of this compound, its practical applications, and protocols for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| Full Chemical Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride | |

| Synonyms | Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane hydrochloride | [5][6] |

| CAS Number | 124763-51-5 | [1][7] |

| Molecular Formula | C₈H₁₉NO₅ · HCl | [6][8] |

| Molecular Weight | 245.70 g/mol | [5][6] |

| pKa at 25°C | ~6.5 | [3][5][8] |

| Useful pH Range | 5.8 – 7.2 | [3][5][8] |

| Appearance | White crystalline powder | [1] |

The Core Mechanism of Buffering Action

The efficacy of Bistris as a buffer is rooted in its molecular structure, specifically the tertiary amine group flanked by multiple hydroxymethyl and hydroxyethyl groups.[3][4] According to the Brønsted-Lowry acid-base theory, a buffer system consists of a weak acid and its conjugate base, which coexist in equilibrium to resist changes in pH upon the addition of an acid or base.

The tertiary amine nitrogen atom in the Bistris molecule possesses a lone pair of electrons, enabling it to act as a proton acceptor (a Brønsted-Lowry base). When dissolved in water, this amine group establishes an equilibrium with its protonated, conjugate acid form. The pKa of this equilibrium is approximately 6.5, which defines the midpoint of its effective buffering range.[5][8]

This equilibrium allows the buffer to neutralize both added acid and added base:

-

Addition of Acid (H⁺): The equilibrium shifts to the left, with the deprotonated (basic) form of Bistris accepting the excess protons to form the protonated (acidic) species.

-

Addition of Base (OH⁻): The protonated (acidic) form of Bistris donates a proton to neutralize the excess hydroxide ions, shifting the equilibrium to the right.

This dynamic process effectively "absorbs" pH fluctuations, maintaining a stable environment crucial for the structure and function of sensitive biomolecules.[1]

Caption: Buffering mechanism of this compound.

Key Attributes and Advantages in Research

The selection of a buffer extends beyond its pKa value. This compound offers several advantageous properties for the modern researcher.

-

Low UV Absorbance: It exhibits minimal absorbance in the UV spectrum, which is critical for spectrophotometric assays where the signal from the biomolecule of interest could be masked by buffer components.[1]

-

Reduced Toxicity: Bistris is considered a safer alternative to other buffers like cacodylate, which is highly toxic and contains arsenic.[9]

-

Chemical Stability: It maintains good buffering capacity across different temperatures and ionic strengths, ensuring reproducibility in experimental results.[4]

-

Broad Compatibility: Bistris is suitable for a wide range of biological systems and applications, including cell culture media and enzyme assays.[1][5]

Primary Applications in Life Sciences

The unique properties of this compound make it particularly well-suited for several key laboratory techniques.

-

Gel Electrophoresis: Bistris is extensively used in polyacrylamide gel electrophoresis (SDS-PAGE) for the separation of proteins and nucleic acids.[3][4] Its pKa of ~6.5 allows for the creation of discontinuous buffer systems (e.g., Bis-Tris/MES or Bis-Tris/MOPS) that operate at a lower pH than traditional Tris-Glycine systems. This results in sharper bands, improved resolution of low-molecular-weight proteins, and longer shelf life for prepared gels.[10]

-

Anion Exchange Chromatography: In this purification technique, a stable pH is essential for controlling the charge of biomolecules and their interaction with the stationary phase.[3] Bistris provides a reliable buffering environment within its effective range, ensuring consistent and efficient separation of negatively charged molecules like proteins and nucleic acids.[3][11]

-

Bioprocessing and Formulation: In the manufacturing of biopharmaceuticals, maintaining pH is vital for protein stability and activity.[5] Bistris serves as an effective buffer in various stages, including purification, formulation, and in diagnostic reagents.[5][12]

Practical Considerations and Limitations

While versatile, researchers should be aware of certain practical considerations when using Bistris buffers.

-

Metal Ion Interaction: Like other amine-based buffers (e.g., Tris), Bistris can interact with certain metal ions, including copper (Cu²⁺) and lead (Pb²⁺).[13] This can be a concern in experiments involving metalloenzymes or specific metal-dependent reactions.

-

Temperature Dependence: The pKa of amine buffers is temperature-dependent. For Bistris, the pKa decreases as temperature increases. It is therefore crucial to prepare and pH the buffer at the temperature at which it will be used to ensure accuracy.

Experimental Protocol: Preparation of a 1 M Bistris Stock Solution (pH 6.5)

This protocol details the steps for preparing a standardized 1 M stock solution of Bistris buffer, which can be diluted for various working solutions.

Materials:

-

Bistris (base form, M.W. 209.24 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

High-purity, deionized water (dH₂O)

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flask (1 L)

-

Beaker (1 L or larger) and magnetic stirrer

-

Sterilization filter (0.22 µm) or autoclave

Methodology:

-

Weigh Reagent: Accurately weigh 209.24 g of Bistris powder and add it to a beaker containing approximately 750-800 mL of dH₂O.[11][13][14]

-

Dissolve: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The initial pH of the solution will be strongly alkaline, around 9.9.[13]

-

Adjust pH: While continuously stirring, slowly add concentrated HCl to titrate the solution. Monitor the pH closely using a calibrated pH meter. Add the acid dropwise as you approach the target pH of 6.5.[13][15]

-

Final Volume Adjustment: Carefully transfer the pH-adjusted solution into a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask to ensure a complete transfer. Add dH₂O to bring the final volume to the 1 L mark.[14][15]

-

Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

-

Sterilization: For applications requiring sterility, filter the buffer solution through a 0.22 µm filter into a sterile storage bottle. Alternatively, the solution can be autoclaved.[11][14]

-

Storage: Store the buffer at room temperature or 4°C. Properly prepared and stored solutions are stable for several months.[14]

Caption: Workflow for preparing 1 M Bistris buffer.

Safety and Handling

This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[16] When handling the powder or concentrated solutions, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[17][18] Avoid creating dust and ensure work is performed in a well-ventilated area.[17] In case of contact, rinse the affected area thoroughly with water.[16][17]

Conclusion

This compound is a high-performance biological buffer whose utility is derived directly from its chemical structure. Its tertiary amine group provides a pKa of ~6.5, making it an ideal agent for maintaining pH stability in the physiologically relevant range of 5.8 to 7.2.[3][5] Coupled with advantages such as low UV absorbance and minimal toxicity, it has become an indispensable tool in modern life science research, particularly in electrophoresis and chromatography.[1] By understanding its core mechanism of action and adhering to proper preparation protocols, researchers can leverage the full potential of this compound to achieve reliable, reproducible, and accurate experimental outcomes.

References

-

Benchling. (2015, June 12). Bis-Tris Buffer Preparation. Retrieved January 12, 2026, from [Link]

-

Biospectra. (n.d.). BIS-TRIS HCl, LBLE, GMP Excipient Grade*. Retrieved January 12, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How to prepare Bis-Tris buffer. Retrieved January 12, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved January 12, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Difference and selection of Bis tris and tris buffer agents. Retrieved January 12, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). The role of Bis tris buffer in electrophoresis buffer system. Retrieved January 12, 2026, from [Link]

-

HUI BAI YI. (n.d.). China Tris Hydrochloride Manufacturers Suppliers Factory. Retrieved January 12, 2026, from [Link]

-

BuyersGuideChem. (n.d.). BisTris chloride | C8H20ClNO5. Retrieved January 12, 2026, from [Link]

-

Hopax Fine Chemicals. (2019, February 20). The uses of Bis-Tris Buffer - A starting guide. Retrieved January 12, 2026, from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (2024, April 28). Advantages and precautions of biological buffer Tris base. Retrieved January 12, 2026, from [Link]

-

Biochemazone. (n.d.). Tris-HCl buffer (1mol/L, pH 8.5, RNase free) (BZ215). Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Bistris. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

BioSpectra, Inc. (2024, June 26). Bis-Tris Hydrochloride Safety Data Sheet. Retrieved January 12, 2026, from [Link]

-

Hopax Fine Chemicals. (n.d.). BIS-TRIS HCl (hydrochloride). Retrieved January 12, 2026, from [Link]

-

bioWORLD. (n.d.). Bis-Tris Hydrochloride Buffer. Retrieved January 12, 2026, from [Link]

-

Bitesize Bio. (2024, October 29). Bis-Tris Gels: Their Key Advantages and How to Prepare Them. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Difference and selection of Bis tris and tris buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. The role of Bis tris buffer in electrophoresis buffer system - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. BIS-TRIS盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 6. BIS-TRIS HCl, LBLE*, GMP Excipient Grade [gosci.co.kr]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. BIS-TRIS =99.0 titration 124763-51-5 [sigmaaldrich.com]

- 9. The uses of Bis-Tris Buffer - A starting guide - ब्लॉग - Hopax Fine Chemicals [hopaxfc.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. How to prepare Bis-Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. BIS-TRIS HYDROCHLORIDE | 124763-51-5 [chemicalbook.com]

- 13. Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 14. goldbio.com [goldbio.com]

- 15. Protocols · Benchling [benchling.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. biospectra.us [biospectra.us]

Bistris hydrochloride synthesis and purity standards

An In-Depth Technical Guide to the Synthesis and Purity Standards of Bistris Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 124763-51-5), chemically known as 2,2-Bis(hydroxymethyl)-2,2',2''-nitrilotriethanol hydrochloride, is a crucial buffer used extensively in biochemical, molecular biology, and pharmaceutical applications.[1][2] Its utility in gel electrophoresis, cell culture, protein purification, and as a pharmaceutical excipient necessitates a thorough understanding of its synthesis and the stringent purity standards that govern its use.[3][4] This guide provides a comprehensive overview of the synthetic pathway to high-purity this compound, details the critical quality control parameters, and outlines the analytical methodologies required to ensure its suitability for sensitive applications.

Introduction: The Role and Significance of this compound

Bistris, or bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, is a tertiary amine buffer that combines the structural features of both Bis(2-hydroxyethyl)amine and Tris (tris(hydroxymethyl)aminomethane).[5] The hydrochloride salt of Bistris is particularly favored for its high water solubility and its effective buffering capacity in the slightly acidic to neutral pH range of 5.8 to 7.2, with a pKa of approximately 6.5 at 25°C.[6]

This pH range is physiologically relevant, making this compound an ideal, non-cacodylate alternative for many biological systems.[3] Its applications are diverse, ranging from a buffering agent in anion-exchange chromatography and polyacrylamide gel electrophoresis (PAGE) to a stabilizing excipient in pharmaceutical formulations.[2][4][6] In these contexts, the purity of the buffer is paramount; contaminants such as residual reactants, enzymatic activity (DNase, RNase, protease), endotoxins, and heavy metals can compromise experimental results and pose safety risks in drug products.[1]

Synthesis of High-Purity this compound

The synthesis of this compound is a two-stage process: first, the synthesis of the free base, Bistris, followed by its conversion to the hydrochloride salt. This ensures precise control over the final product's stoichiometry and purity.

Part A: Synthesis of the Bistris Free Base

The core of the synthesis involves the nucleophilic addition of the primary amine in Tris to two equivalents of ethylene oxide. This reaction, known as ethoxylation, must be conducted under carefully controlled conditions to prevent polymerization of ethylene oxide and to maximize the yield of the desired di-substituted product.

Reaction Mechanism: The primary amine of Tris acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. The reaction is base-catalyzed, with a controlled pH ensuring the amine remains sufficiently nucleophilic while minimizing side reactions. The process occurs in two sequential additions to form the tertiary amine, Bistris.

A patented method provides a reliable framework for this synthesis.[7]

Experimental Protocol: Synthesis of Bistris

-

Preparation of Ethylene Oxide Solution: Ethylene oxide gas is carefully bubbled through a cooled mixture of deionized water and absolute ethanol containing a small amount of sodium bisulfite. This creates a saturated ethylene oxide solution, a safer and more controlled way to handle the reactant than using its pure liquid form.[7]

-

Reaction Initiation: 60g of Tris is slowly dissolved in 100 mL of the prepared saturated ethylene oxide solution over two hours. The mixture is gently heated to 30-35°C to facilitate dissolution and increase the reaction rate.[7]

-

pH-Controlled Ethoxylation: A solution of sodium hydroxide (20g in 20 mL of water) is added dropwise to the reaction mixture to raise and maintain the pH between 9.5 and 10.0. This pH is critical for deprotonating a portion of the Tris amine, enhancing its nucleophilicity without causing excessive ethylene oxide polymerization. The reaction is continued for 6-8 hours under these conditions.[7]

-

Isolation and Purification: Following the reaction, the solution is subjected to vacuum dehydration to remove water and unreacted ethylene oxide. The concentrated mixture is hot-filtered to remove any inorganic salts. Absolute ethanol is then added to the filtrate, causing the Bistris free base to precipitate upon cooling. The crystalline product is collected by filtration and dried under a vacuum.[7]

Causality Behind Experimental Choices:

-

Ethylene Oxide Solution: Using a saturated solution mitigates the risks associated with handling pure, highly reactive, and gaseous ethylene oxide.

-

Temperature Control (30-35°C): This temperature provides sufficient activation energy for the reaction without promoting unwanted side reactions or causing excessive evaporation of ethylene oxide.

-

pH Control (9.5-10.0): This alkaline condition is a delicate balance. It ensures the primary amine of Tris is sufficiently deprotonated to be an effective nucleophile while preventing base-catalyzed hydrolysis and polymerization of ethylene oxide, which would occur at a much higher pH.

Part B: Conversion to this compound

The purified Bistris free base is converted to its hydrochloride salt to improve its stability, handling characteristics, and to allow for pH adjustment from the acidic side.

Experimental Protocol: Formation of Hydrochloride Salt

-

Dissolution: The purified Bistris free base is dissolved in a suitable solvent, typically a short-chain alcohol like isopropanol or ethanol, to a high concentration.

-

Acidification: A stoichiometric amount of concentrated hydrochloric acid is added slowly to the stirred solution. The reaction is exothermic and may require cooling to maintain control.

-

Crystallization: The addition of HCl protonates the tertiary amine of Bistris, forming the hydrochloride salt, which is significantly less soluble in the alcohol solvent. The salt precipitates out of the solution.

-

Isolation: The crystalline this compound is collected by filtration, washed with a small amount of cold solvent to remove any residual acid, and dried under a vacuum at a moderate temperature (e.g., 40-50°C) to yield a fine white crystalline powder.[1][4]

Diagram: Overall Synthesis Workflow

Sources

- 1. BIS_TRIS_HCL_GMP_Excipient_USP [biospectra-new.useast01.umbraco.io]

- 2. BIS-TRIS HCl, LBLE*, GMP Excipient Grade [gosci.co.kr]

- 3. BIS-TRIS [advancionsciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The role of Bis tris buffer in electrophoresis buffer system - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. Difference and selection of Bis tris and tris buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. CN103467312A - Bis-Tris synthesis method - Google Patents [patents.google.com]

Navigating the Solvent Landscape: A Technical Guide to Bistris Hydrochloride Solubility for Researchers and Formulation Scientists

In the intricate world of life sciences and pharmaceutical development, the precise control of pH is not merely a technical detail but a cornerstone of experimental success and product stability. Bistris hydrochloride, a zwitterionic biological buffer, has emerged as a vital tool for maintaining pH in the slightly acidic to neutral range (pKa ≈ 6.5).[1] Its applications are widespread, from protein purification and electrophoresis to cell culture and diagnostic reagent formulation.[2][3][4] However, unlocking the full potential of this versatile buffer requires a comprehensive understanding of its solubility characteristics across a spectrum of solvents. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound's solubility, offering both established data and field-proven insights to inform experimental design and formulation strategies.

The Physicochemical Foundation of Solubility: Understanding this compound

This compound, chemically known as 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride, is a tertiary amine salt.[5] Its structure, featuring multiple hydroxyl groups and a charged amine, dictates its interaction with different solvent environments. The fundamental principle of "like dissolves like" is paramount in predicting its solubility.[6] The polar nature of the hydroxyl groups and the ionic character of the hydrochloride salt suggest a strong affinity for polar solvents, particularly those capable of hydrogen bonding.[7] Conversely, its solubility is expected to be significantly lower in non-polar, aprotic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 124763-51-5 | [1] |

| Molecular Formula | C₈H₂₀ClNO₅ | [8] |

| Molecular Weight | 245.70 g/mol | [1][5] |

| pKa (at 25°C) | ~6.5 | [1] |

| Appearance | White crystalline powder | [1] |

| Useful pH Range | 5.8 - 7.2 | [1] |

Quantitative and Qualitative Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its utility in various applications. For this compound, a clear dichotomy exists between its behavior in aqueous and organic solvents.

High Solubility in Aqueous and Polar Aprotic Solvents

As expected from its chemical structure, this compound exhibits excellent solubility in water. This high aqueous solubility is a key reason for its widespread use as a biological buffer. Additionally, it is highly soluble in the polar aprotic solvent dimethyl sulfoxide (DMSO), which is a common solvent for preparing stock solutions of various compounds in biological assays.[8]

Table 2: Quantitative Solubility of this compound

| Solvent | Chemical Class | Solubility | Source(s) |

| Water | Polar Protic | 500 mg/mL (0.5 g/mL) | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 mg/mL | [8] |

Inferred Low to Negligible Solubility in Other Organic Solvents

Based on these principles and solubility data for the structurally related buffer, Tris, we can infer the following qualitative solubility profile for this compound.[9]

Table 3: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Class | Inferred Solubility | Rationale |

| Methanol | Polar Protic | Sparingly Soluble | Polar nature allows for some interaction, but less than water. |

| Ethanol | Polar Protic | Slightly Soluble | Decreased polarity compared to methanol further reduces solubility. |

| Dimethylformamide (DMF) | Polar Aprotic | Slightly Soluble | Polar, but lacks the hydrogen-bonding donor capacity of protic solvents. |

| Acetonitrile | Polar Aprotic | Very Slightly Soluble | Lower polarity than DMF. |

| Acetone | Polar Aprotic | Very Slightly Soluble | Lower polarity than acetonitrile. |

| Chloroform | Non-polar | Insoluble | "Like dissolves like" principle; significant polarity mismatch. |

| Toluene | Non-polar | Insoluble | "Like dissolves like" principle; significant polarity mismatch. |

This inferred data underscores the importance of empirical testing when formulating this compound in non-aqueous or mixed-solvent systems. The following section provides standardized protocols for such determinations.

Experimental Protocols for Solubility Determination

To ensure scientific integrity and reproducibility, the determination of solubility should follow established, robust methodologies. The choice of method often depends on the required throughput, accuracy, and the physicochemical properties of the compound.

The "Gold Standard": Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (equilibrium) solubility.[10]

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined empirically by sampling at different time points until the concentration in the supernatant remains constant.

-

Phase Separation: Cease agitation and allow the undissolved solid to sediment. For more rapid separation, centrifugation can be employed.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a fine-pored, solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. Alternatively, for a quick estimate in UV-transparent solvents, UV-Vis spectrophotometry can be used, provided a valid calibration curve is established.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like this compound, potentiometric titration offers an elegant method to determine solubility as a function of pH.

Caption: Conceptual Workflow for Potentiometric Solubility Determination.

Step-by-Step Protocol:

-

Suspension Preparation: Create a suspension of a precisely weighed amount of this compound in a known volume of purified water.

-

Titration Setup: Place the suspension in a jacketed titration vessel to maintain a constant temperature. Immerse a calibrated pH electrode and a titrant delivery tube into the suspension.

-

Titration: Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the initial pH of the suspension and the desired pH range to be studied. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

-

Data Analysis: Plot the measured pH against the volume of titrant added. The resulting titration curve will show a distinct inflection point where the solid phase has completely dissolved. The solubility at this specific pH can be calculated from the stoichiometry of the titration reaction.

Conclusion: Practical Implications for the Scientist

A thorough understanding of this compound's solubility is not an academic exercise; it is a practical necessity for ensuring the robustness and reliability of scientific work.

-

For the Biochemist and Molecular Biologist: The high aqueous solubility of this compound confirms its suitability for preparing concentrated stock solutions for a wide array of biological assays. Its insolubility in non-polar organic solvents like chloroform and toluene makes it an ideal buffer for two-phase extraction systems where maintaining pH in the aqueous layer is critical.

-

For the Cell Culture Specialist: When preparing complex cell culture media, the high solubility of this compound in water ensures it can be easily incorporated without precipitation issues. However, if using a solvent-based stock solution for a media supplement (e.g., a drug dissolved in DMSO), the final concentration of the co-solvent must be carefully controlled to prevent the precipitation of the buffer or other media components.

-

For the Formulation Scientist: In the development of liquid pharmaceutical formulations, particularly for biologics, this compound's high aqueous solubility allows for its use as a primary buffering agent. The inferred low solubility in less polar organic solvents is a crucial consideration when developing formulations that may include co-solvents or when assessing the compatibility of the drug product with potential extractables and leachables from container closure systems.

Ultimately, while this guide provides a comprehensive overview based on available data and scientific principles, empirical verification of solubility in your specific experimental matrix is always the most rigorous approach. By combining the foundational knowledge presented here with diligent experimental practice, researchers can confidently harness the full buffering power of this compound.

References

-

LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Advancion. (n.d.). BIS-TRIS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Carr, P. W., & Stoll, D. R. (2004). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 546-553. Retrieved from [Link]

-

Advancion. (n.d.). BIS-TRIS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Tris hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry. Retrieved from [Link]

-

American Chemical Society. (2018). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

Hopax Fine Chemicals. (2019, January 9). Solubility of Tris buffer in different solvents. Retrieved from [Link]

-

BioSpectra. (n.d.). BI BUFFER SOLUTIONS. Retrieved from [Link]

-

Hopax Fine Chemicals. (2019, January 9). Solubility of Tris buffer in different solvents. Retrieved from [Link]

-

BioSpectra, Inc. (n.d.). BIS-TRIS HCl. Retrieved from [Link]

Sources

- 1. BIS-TRIS 盐酸盐 ≥99.0% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 2. BIS-TRIS [advancionsciences.com]

- 3. BIS-TRIS HYDROCHLORIDE | 124763-51-5 [chemicalbook.com]

- 4. BIS_TRIS_HCL_GMP_Excipient_USP [biospectra-new.useast01.umbraco.io]

- 5. biospectra.us [biospectra.us]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Solubility of Tris buffer in different solvents - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to Bistris Hydrochloride Buffer for High-Resolution Gel Electrophoresis

Abstract

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the preparation and application of Bistris hydrochloride (Bistris-HCl) buffers for gel electrophoresis. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind experimental choices. This application note details the significant advantages of Bistris-HCl systems over traditional Tris-Glycine buffers, particularly for high-resolution separation of proteins, and provides validated, step-by-step protocols for buffer preparation and use.

Introduction: Why Choose a Bistris-HCl Buffer System?